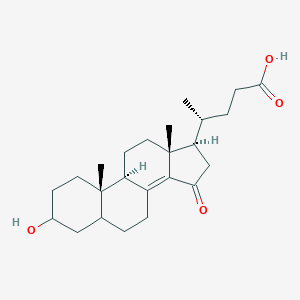![molecular formula C16H15ClN2O2S B238312 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CCT245737, is a small molecule inhibitor that has been developed as a potential anticancer agent. It belongs to the class of compounds known as cyclin-dependent kinase (CDK) inhibitors, which have been shown to have a promising role in cancer therapy. In
作用機序
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide works by inhibiting CDKs, specifically CDK2, CDK7, and CDK9. CDK2 plays a key role in the G1/S phase transition of the cell cycle, while CDK7 and CDK9 are involved in the transcriptional regulation of genes. By inhibiting these CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects in a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have synergistic effects when used in combination with other anticancer agents, such as paclitaxel and doxorubicin.
実験室実験の利点と制限
One of the main advantages of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is its specificity for CDKs, which makes it a promising candidate for cancer therapy. However, like many other small molecule inhibitors, this compound has limitations in terms of its bioavailability and toxicity. Further studies are needed to optimize its pharmacokinetic properties and minimize its potential side effects.
将来の方向性
There are several potential future directions for the development of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of focus is the identification of biomarkers that can predict response to this compound treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound. Additionally, further studies are needed to optimize the pharmacokinetic properties of this compound and evaluate its potential for clinical use.
合成法
The synthesis of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The method typically involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzophenone to form the corresponding amide. The resulting compound is then subjected to a series of cyclization and deprotection reactions to yield this compound.
科学的研究の応用
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential as an anticancer agent. CDKs are a family of enzymes that play a crucial role in cell cycle regulation and are often overexpressed in cancer cells. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
分子式 |
C16H15ClN2O2S |
|---|---|
分子量 |
334.8 g/mol |
IUPAC名 |
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15ClN2O2S/c1-8-5-6-9(11(17)7-8)15(21)19-16-13(14(18)20)10-3-2-4-12(10)22-16/h5-7H,2-4H2,1H3,(H2,18,20)(H,19,21) |
InChIキー |
TVPBDXUEYGQTPY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)



![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)






